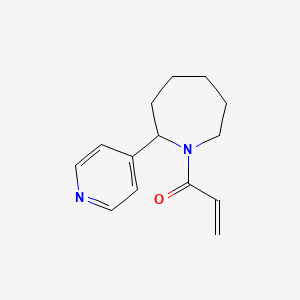
1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one” is an organic compound containing a pyridine ring and a prop-2-en-1-one group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The prop-2-en-1-one group is a type of enone, a class of organic compounds characterized by a carbonyl group adjacent to a carbon–carbon double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyridine ring and the polar nature of the carbonyl group in the prop-2-en-1-one moiety .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine ring and the prop-2-en-1-one group. The pyridine ring might undergo electrophilic substitution reactions, while the prop-2-en-1-one group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl group could impart some degree of polarity to the molecule, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Complexation and Coordination Chemistry
The study of complexation and coordination chemistry has led to the development of novel ligands and complexes. For instance, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions produced a ligand that showed significant interaction with cadmium ions, resulting in a cadmium iodide complex with potential application in materials science and catalysis M. Hakimi et al., 2013.
Luminescent Materials and Sensing Applications
Derivatives of pyridine and pyrazole have been utilized as ligands for producing luminescent materials. These compounds have applications in biological sensing and photophysical studies due to their ability to form luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties M. Halcrow, 2005.
Photoinduced Tautomerization Studies
Photoinduced tautomerization processes have been observed in certain pyridine derivatives, demonstrating their potential in the development of photoresponsive materials. This phenomenon includes excited-state intramolecular and intermolecular proton transfer, highlighting the versatility of these compounds in chemical sensing and molecular electronics V. Vetokhina et al., 2012.
Organic Light-Emitting Diodes (OLEDs)
Pyridine-based compounds have been incorporated into bipolar host materials for use in phosphorescent OLEDs. These materials exhibit high efficiency and low roll-off at high brightness levels, making them suitable for display and lighting applications Wei Li et al., 2016.
Nonlinear Optical (NLO) Properties
Studies have explored the NLO properties of pyridine-based anthracene chalcones, revealing their potential in optical power limiting, switching applications, and as materials for photonic devices due to their significant third-order NLO responses S. R. Maidur et al., 2021.
Catalysis and Chemical Transformations
The development of novel catalytic systems utilizing pyridine and related ligands has been a focus of research. These systems have been employed in asymmetric transfer hydrogenation of ketones, demonstrating the influence of ligand structure on catalytic activity and selectivity Makhosazane N. Magubane et al., 2017.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The synthesis of coordination polymers and MOFs featuring pyridine derivatives has provided insights into the design of materials with novel structural and functional properties. These studies have highlighted the versatility of pyridine-based ligands in constructing materials with potential applications in gas storage, separation, and catalysis Zhigang Li et al., 2007.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-pyridin-4-ylazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)16-11-5-3-4-6-13(16)12-7-9-15-10-8-12/h2,7-10,13H,1,3-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMDZJMXZLUQCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCCC1C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridin-4-ylazepan-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)
![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)
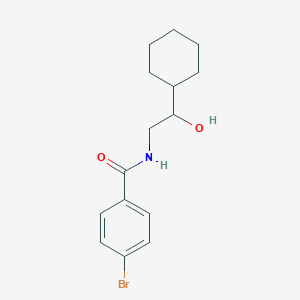
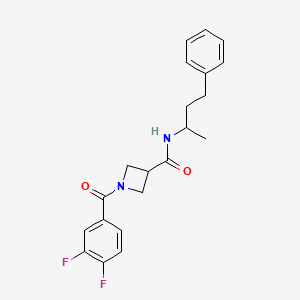
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)


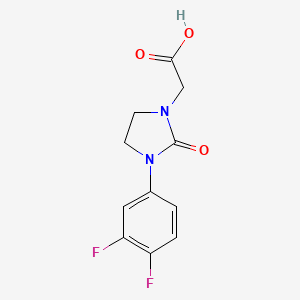
![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)
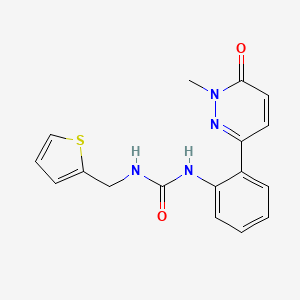
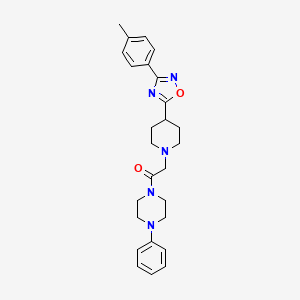
![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)